60‑Fold Enhanced Binding Affinity to Lactose Permease Compared to D‑Galactose
Allyl α‑D‑galactopyranoside exhibits a 60‑fold increase in binding affinity for the lactose permease of Escherichia coli relative to the native monosaccharide D‑galactose. The dissociation constant (Kd) for allyl α‑D‑galactopyranoside is 0.5 mM, whereas D‑galactose binds with a Kd of 30 mM [REFS‑1]. In contrast, the β‑anomeric methyl galactopyranoside shows only a 3‑fold improvement over galactose, highlighting the importance of the α‑allyl combination [REFS‑2].
| Evidence Dimension | Binding affinity (Kd) to lactose permease |
|---|---|
| Target Compound Data | Kd = 0.5 mM |
| Comparator Or Baseline | D‑galactose: Kd = 30 mM; Methyl β‑D‑galactopyranoside: 3‑fold better than galactose |
| Quantified Difference | 60‑fold lower Kd (higher affinity) vs. galactose |
| Conditions | Substrate protection against N‑ethylmaleimide alkylation of single‑Cys148 lactose permease |
Why This Matters
This 60‑fold affinity differential makes allyl α‑D‑galactopyranoside a far more effective probe for studying galactoside‑specific transporters and a superior scaffold for designing high‑affinity ligands.
- [1] Sahin‑Tóth, M. et al. Binding of hydrophobic D‑galactopyranosides to the lactose permease of Escherichia coli. Biochemistry 2002, 41, 13039–13045. View Source
- [2] Sahin‑Tóth, M. et al. Ligand recognition by the lactose permease of Escherichia coli: specificity and affinity are defined by distinct structural elements of galactopyranosides. Biochemistry 2000, 39, 5097–5103. View Source
